molecular formula C21H22N2S B4014977 4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE

4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE

Cat. No.: B4014977
M. Wt: 334.5 g/mol
InChI Key: VWNUUQQPPABHQK-UHFFFAOYSA-N
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Description

4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S/c1-13(2)14-7-9-16(10-8-14)19-18-12-11-15-5-3-4-6-17(15)20(18)23-21(24)22-19/h3-10,13,19H,11-12H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNUUQQPPABHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE typically involves the condensation of an appropriate aniline derivative with a suitable isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, under reflux conditions. The resulting intermediate is then cyclized to form the quinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    Quinoxaline: Another heterocyclic compound with similar biological activities.

    Benzothiazole: Shares structural similarities and exhibits comparable biological properties.

Uniqueness

4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE is unique due to its specific substitution pattern and the presence of the thione group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE
Reactant of Route 2
4-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE

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